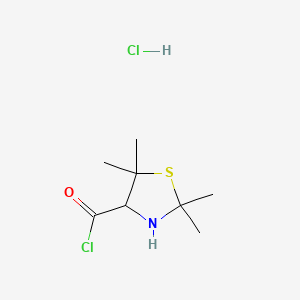
2,2,5,5-Tetramethylthiazolidine-4-carbonyl Chloride Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5,5-Tetramethylthiazolidine-4-carbonyl Chloride Hydrochloride is a chemical compound with the molecular formula C8H14ClNOS·HCl. It is an intermediate in the synthesis of D,L-Penicillamine O-Lactose Adduct, which is an impurity of D-Penicillamine, a Penicillin metabolite used in the treatment of Wilson’s disease, Cystinuria, Scleroderma, and arsenic poisoning.
Méthodes De Préparation
The synthesis of 2,2,5,5-Tetramethylthiazolidine-4-carbonyl Chloride Hydrochloride involves several steps. One common method includes the reaction of 2,2,5,5-Tetramethylthiazolidine with thionyl chloride to form the carbonyl chloride derivative. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
2,2,5,5-Tetramethylthiazolidine-4-carbonyl Chloride Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohols or amines.
Applications De Recherche Scientifique
2,2,5,5-Tetramethylthiazolidine-4-carbonyl Chloride Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of drugs used to treat various diseases, including Wilson’s disease and Scleroderma.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,2,5,5-Tetramethylthiazolidine-4-carbonyl Chloride Hydrochloride involves its ability to react with nucleophiles, forming stable covalent bonds. This reactivity is utilized in the synthesis of various compounds, where it acts as an electrophilic reagent. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparaison Avec Des Composés Similaires
2,2,5,5-Tetramethylthiazolidine-4-carbonyl Chloride Hydrochloride can be compared with other thiazolidine derivatives, such as:
2,2,5,5-Tetramethylthiazolidine-4-carboxylic Acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.
2,2,5,5-Tetramethylthiazolidine-4-thione: Contains a thione group instead of a carbonyl chloride.
2,2,5,5-Tetramethylthiazolidine-4-amine: Features an amine group instead of a carbonyl chloride.
The uniqueness of this compound lies in its reactivity and versatility as an intermediate in the synthesis of various biologically active compounds.
Propriétés
Formule moléculaire |
C8H15Cl2NOS |
|---|---|
Poids moléculaire |
244.18 g/mol |
Nom IUPAC |
2,2,5,5-tetramethyl-1,3-thiazolidine-4-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C8H14ClNOS.ClH/c1-7(2)5(6(9)11)10-8(3,4)12-7;/h5,10H,1-4H3;1H |
Clé InChI |
MIWLQUREBZCXGO-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(NC(S1)(C)C)C(=O)Cl)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















